原白头翁碱

描述

科学研究应用

Protostemonine has a wide range of scientific research applications:

作用机制

Target of Action

Protostemonine is an active alkaloid extracted from Stemonae Radix . It primarily targets mitogen-activated protein kinases (MAPKs) and AKT . These proteins play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, cell growth, and inflammation .

Mode of Action

Protostemonine interacts with its targets by inhibiting the phosphorylation of MAPKs and AKT . This interaction leads to a decrease in the expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS), nitric oxide (NO), and various cytokines .

Biochemical Pathways

Protostemonine affects the MAPK and AKT signaling pathways . By inhibiting the phosphorylation of these proteins, it reduces the production of pro-inflammatory mediators. This results in the attenuation of inflammatory responses, both in vitro and in vivo .

Result of Action

The primary result of protostemonine’s action is the attenuation of inflammatory responses . It achieves this by reducing the production of pro-inflammatory mediators, such as iNOS, NO, and cytokines . This leads to a decrease in inflammatory cell infiltration, reduction in pro-inflammatory cytokine production, and elimination of lung edema .

生化分析

Biochemical Properties

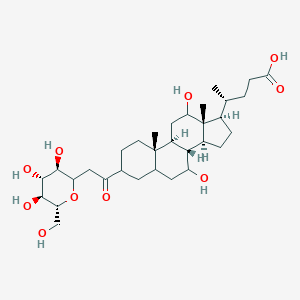

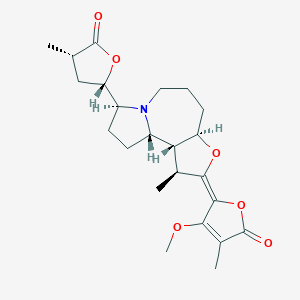

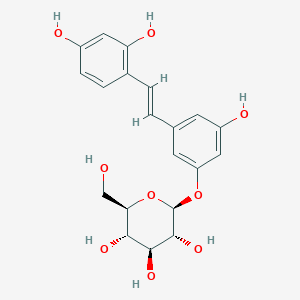

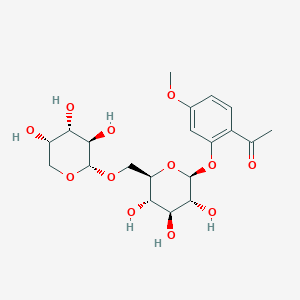

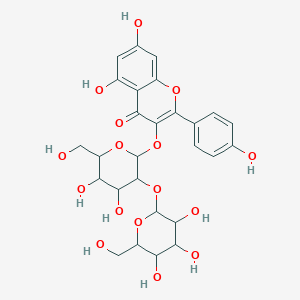

Protostemonine is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings . It interacts with various enzymes and proteins, influencing biochemical reactions . The transformations of protostemonine into stemofolines with a cage-type structure or into pyridoazepines characterized by a six-membered piperidine ring are of chemotaxonomic significance .

Cellular Effects

Protostemonine has been reported to have significant inhibitory effects on lipopolysaccharide (LPS)-induced macrophage activation . It significantly inhibits LPS-induced phosphorylation of MAPKs and AKT, iNOS expression, and NO production in macrophages .

Molecular Mechanism

Protostemonine exerts its effects at the molecular level by decreasing the phosphorylation of MAPK and AKT and reducing the expression of pro-inflammatory mediators, such as iNOS, NO, and cytokines . This suggests that Protostemonine may have a role in the regulation of inflammatory responses.

Temporal Effects in Laboratory Settings

Its inhibitory effects on LPS-induced inflammatory responses suggest potential stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, Protostemonine has been shown to effectively attenuate LPS-induced acute lung injury . The effects of different dosages of Protostemonine in these models are yet to be fully investigated.

Metabolic Pathways

Its interaction with various enzymes and proteins suggests that it may be involved in multiple metabolic pathways .

Transport and Distribution

Protostemonine’s transport mechanisms and potencies have been investigated due to the great interest in the antitussive activity of Stemona alkaloids

准备方法

Synthetic Routes and Reaction Conditions: Protostemonine is primarily obtained through the extraction of the root tuber of Stemona sessilifolia . The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material .

Industrial Production Methods: In an industrial setting, protostemonine can be produced through the electrolysis of saturated sodium chloride solution, which involves an oxidation-reduction reaction . This method ensures a consistent and scalable production of the compound.

化学反应分析

Types of Reactions: Protostemonine undergoes various chemical reactions, including:

Oxidation: Protostemonine can be oxidized to form different derivatives, which may exhibit varied biological activities.

Reduction: The compound can also be reduced under specific conditions to yield other active forms.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.

Substitution Reagents: Various halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of protostemonine, which may possess enhanced or altered biological activities .

相似化合物的比较

属性

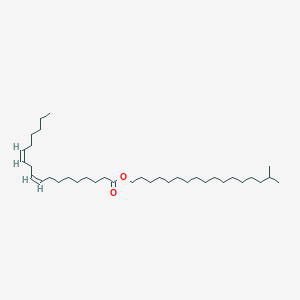

IUPAC Name |

(5Z)-4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO6/c1-11-10-17(29-22(11)25)14-7-8-15-18-12(2)20(28-16(18)6-5-9-24(14)15)21-19(27-4)13(3)23(26)30-21/h11-12,14-18H,5-10H2,1-4H3/b21-20-/t11-,12-,14-,15-,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGNFRYDHRYXNL-ROHJGGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@@H]4[C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649501 | |

| Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27495-40-5 | |

| Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise molecular target of protostemonine is not fully elucidated in the provided research, several studies highlight its biological effects. For instance, protostemonine has demonstrated anti-inflammatory properties by attenuating lipopolysaccharide (LPS)-induced acute lung injury in mice [] and LPS/GalN-induced acute liver failure in rats []. It also exhibits efficacy against heat-killed methicillin-resistant Staphylococcus aureus-induced acute lung injury through modulation of MAPK and NF-κB signaling pathways []. Furthermore, protostemonine can attenuate alternatively activated macrophages and dust mite allergen-induced asthmatic inflammation []. Further research is needed to identify the specific molecular targets responsible for these observed effects.

ANone:

- Spectroscopic data: The structure of protostemonine has been confirmed through various spectroscopic methods including X-ray crystallography [, ]. It features a pentacyclic framework containing a totally substituted butenolide and a pyrrole ring [].

ANone: Several analytical techniques have been employed for the characterization and quantification of protostemonine. These include:

- High-Performance Liquid Chromatography (HPLC): This method, coupled with various detectors like diode array (DAD) [, ] and evaporative light scattering detectors (ELSD) [], has been widely used for protostemonine quantification in Stemona species.

- High-Performance Thin-Layer Chromatography (HPTLC): This technique allows for fingerprint analysis of Stemona sessilifolia with protostemonine as a reference [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has been used to study the pharmacokinetics and metabolism profiles of protostemonine in rats [].

A: Studies in rats have revealed that protostemonine exhibits a two-compartment pharmacokinetic model, indicating rapid absorption and elimination []. Further investigations using LC-MS have provided insights into its metabolism profiles [].

A: In vitro studies have shown that protostemonine has minimal cytotoxicity against the neuroblastoma cancer cell line SK-N-SH []. In vivo, protostemonine has demonstrated promising anti-inflammatory effects in mouse models of acute lung injury [, ] and acute liver failure in rats []. It has also shown potential in attenuating asthmatic inflammation in a mouse model [].

ANone: Several studies have focused on establishing quality control standards for Stemona species, the primary source of protostemonine. These standards encompass various aspects including:

- Microscopic identification of plant materials [, ].

- Thin-layer chromatography (TLC) identification of alkaloids [, ].

- HPLC quantification of protostemonine content [, , , ].

A: Protostemonine research has progressed significantly since its initial isolation and structural determination [, , ]. Key milestones include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)